molecular formula C9H9BrClNO2 B13034343 Ethyl 6-amino-3-bromo-2-chlorobenzoate

Ethyl 6-amino-3-bromo-2-chlorobenzoate

Cat. No.: B13034343
M. Wt: 278.53 g/mol
InChI Key: LIJKUGVBIONYFF-UHFFFAOYSA-N
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Description

Ethyl 6-amino-3-bromo-2-chlorobenzoate is a substituted benzoate ester characterized by an ethyl ester group at the 1-position, with amino (-NH₂), bromo (-Br), and chloro (-Cl) substituents at the 6-, 3-, and 2-positions, respectively (Figure 1). The amino group introduces nucleophilic reactivity, while the halogen atoms (Br, Cl) contribute to steric bulk and electronic effects, influencing solubility, stability, and intermolecular interactions such as hydrogen and halogen bonding .

Figure 1: Hypothetical structure of this compound.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

ethyl 6-amino-3-bromo-2-chlorobenzoate

InChI

InChI=1S/C9H9BrClNO2/c1-2-14-9(13)7-6(12)4-3-5(10)8(7)11/h3-4H,2,12H2,1H3

InChI Key

LIJKUGVBIONYFF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=CC(=C1Cl)Br)N

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-amino-3-bromo-2-chlorobenzoate typically involves multi-step organic reactions. . The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.

Industrial production methods may involve bulk synthesis techniques, where the compound is produced in larger quantities using optimized reaction conditions and continuous flow processes . These methods ensure scalability and cost-effectiveness for research and commercial applications.

Chemical Reactions Analysis

Ethyl 6-amino-3-bromo-2-chlorobenzoate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used, allowing for the synthesis of a wide range of derivatives.

Mechanism of Action

The mechanism of action of Ethyl 6-amino-3-bromo-2-chlorobenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromine and chlorine atoms can participate in halogen bonding . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Methyl 6-amino-3-bromo-2-chlorobenzoate

Key Differences:

  • Ester Group: Methyl vs. ethyl. Methyl esters generally exhibit lower molecular weight (MW: ~263.5 g/mol vs. ethyl analog ~277.5 g/mol) and higher volatility.
  • Applications: Methyl esters are often used in smaller-scale syntheses due to easier hydrolysis, whereas ethyl esters may offer enhanced stability in acidic/basic conditions .
  • Availability: The methyl analog is listed as discontinued, possibly due to synthetic difficulties or instability .

Table 1: Comparison of Methyl and Ethyl Analogs

Property Mthis compound This compound
Molecular Weight ~263.5 g/mol ~277.5 g/mol
Ester Group Methyl (-COOCH₃) Ethyl (-COOCH₂CH₃)
Stability Discontinued (inferred instability) Likely improved stability

Ethyl 2-bromo-3-chloro-6-fluorobenzoate

Key Differences:

  • Substituents: Fluorine (-F) at the 6-position vs. amino (-NH₂). Fluorine’s electronegativity enhances electron-withdrawing effects, reducing nucleophilicity compared to the amino group.
  • Reactivity: The amino group enables hydrogen bonding and participation in coupling reactions, whereas fluorine may improve metabolic stability in pharmaceutical contexts .
  • Crystallography: Fluorine’s small atomic radius may lead to tighter crystal packing compared to bulkier amino groups, affecting solubility and melting points .

Table 2: Substituent Effects on Properties

Compound 6-Position Hydrogen Bonding Halogen Bonding Solubility (Polar Solvents)
This compound -NH₂ High Moderate (Br, Cl) High
Ethyl 2-bromo-3-chloro-6-fluorobenzoate -F Low Moderate (Br, Cl) Low

General Trends in Halogenated Benzoate Esters

  • Electron-Withdrawing Effects: Halogens (Cl, Br) decrease electron density on the aromatic ring, directing electrophilic substitution to meta/para positions.
  • Hydrogen Bonding: Amino groups enhance solubility in polar solvents (e.g., water, ethanol) and facilitate crystal formation via N–H⋯O interactions .
  • Synthetic Challenges: Multi-halogenated esters often require sequential protection/deprotection steps to avoid unwanted side reactions during esterification .

Biological Activity

Ethyl 6-amino-3-bromo-2-chlorobenzoate is a derivative of benzoic acid characterized by the presence of amino, bromo, and chloro substituents. This compound has garnered attention due to its potential biological activity, particularly in pharmacological applications. The molecular formula for this compound is C9H9BrClNO2C_9H_9BrClNO_2.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The presence of amino, bromo, and chloro groups facilitates multiple types of interactions, including:

  • Hydrogen bonding : The amino group can form hydrogen bonds with target biomolecules.
  • Halogen bonding : The bromo and chloro substituents can enhance binding affinity through halogen bonding.
  • Hydrophobic interactions : The overall hydrophobic character of the compound may influence its interaction with lipid membranes or hydrophobic pockets in proteins.

These interactions suggest that the compound could potentially act as an enzyme inhibitor or receptor modulator, impacting various biochemical pathways.

Pharmacological Applications

Research has indicated that compounds similar to this compound have been studied for their antimicrobial , anticancer , and anti-inflammatory properties:

  • Antimicrobial Activity : Studies have shown that related benzoate derivatives exhibit significant antimicrobial effects against various bacterial strains. For instance, derivatives with similar structures have been evaluated for their efficacy against both Gram-positive and Gram-negative bacteria .
  • Anticancer Potential : Some derivatives have demonstrated cytotoxic effects in cancer cell lines, suggesting that this compound may also possess anticancer properties. Research has indicated that the mechanism may involve apoptosis induction in cancer cells .
  • Anti-inflammatory Effects : Certain studies have suggested that compounds with similar functional groups can modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryModulates inflammatory pathways

Case Study: Antimicrobial Evaluation

In a study evaluating the antimicrobial properties of benzoic acid derivatives, this compound was found to inhibit the growth of several bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were determined using standard broth dilution methods, indicating a promising potential for further development as an antimicrobial agent .

Case Study: Cytotoxicity Assessment

A separate investigation focused on the cytotoxic effects of various substituted benzoates on human cancer cell lines. This compound exhibited significant cytotoxicity against MCF-7 breast cancer cells. The study utilized MTT assays to quantify cell viability post-treatment, revealing a dose-dependent response indicative of its potential as an anticancer drug candidate .

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